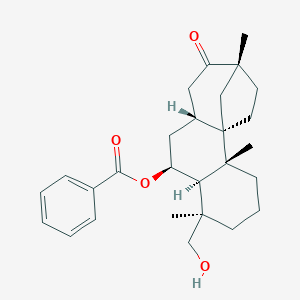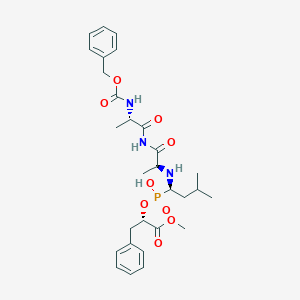
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol, also known as BMOP, is a natural compound derived from the podocarpus plant. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Cocrystal Formation : Research by Ponomarova and Domasevitch (2012) discusses the formation of cocrystals involving benzoyl groups, which may be relevant to understanding the crystalline structures and properties of compounds similar to 6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol (Ponomarova & Domasevitch, 2012).
Chemical Modifications and Derivatives : Studies like that of Aydin et al. (2004) show the modifications and derivatives of benzoyl-containing compounds, which can be crucial for developing new chemical entities or understanding the reactivity of such compounds (Aydin et al., 2004).
Molecular Behavior and Reactivity
Thermolysis and Fragmentation : George et al. (2007) investigated the thermolysis and fragmentation patterns of benzoyl-related compounds, providing insights into their stability and decomposition pathways, which are essential for understanding their behavior under different conditions (George et al., 2007).
Electrophilic Substitution Study : Laali et al. (2001) explored electrophilic substitution in benzoyl-related compounds, which is fundamental for synthetic applications and understanding their chemical reactivity (Laali et al., 2001).
Applications in Synthesis and Material Science
Synthesis of Complex Molecules : Research by Liu et al. (2002) on the synthesis of complex molecules including benzoyl groups highlights the role of such compounds in the creation of new materials or pharmaceuticals (Liu et al., 2002).
Dual Bond Formation and Cleavage : Wang et al. (2014) investigated the dual C-C bond formation and cleavage in benzoyl peroxide-related reactions, relevant for understanding the reactivity and potential applications of such compounds in synthesis (Wang et al., 2014).
Chiral Synthesis : Studies like that of Rojas‐Lima et al. (2005) demonstrate the use of benzoyl-related compounds in chiral synthesis, which is crucial for pharmaceutical applications and material science (Rojas‐Lima et al., 2005).
Eigenschaften
CAS-Nummer |
136565-26-9 |
|---|---|
Molekularformel |
C15H18N4O6 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
[(1R,2R,6R,7S,8S,10R,13R)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate |
InChI |
InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
CFPMRJFTBKYCRR-WBQBDWMHSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C1)[C@H](C[C@@H]([C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
Kanonische SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
Synonyme |
6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol dulcinol scopadulciol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)

![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)


![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
